molecular formula C9H10O5 B1585096 2-Hydroxy-3,4-dimethoxybenzoic acid CAS No. 5653-46-3

2-Hydroxy-3,4-dimethoxybenzoic acid

Cat. No. B1585096
CAS RN: 5653-46-3
M. Wt: 198.17 g/mol
InChI Key: CJFQIVAOBBTJCI-UHFFFAOYSA-N
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Description

2-Hydroxy-3,4-dimethoxybenzoic acid is a chemical compound with the molecular formula C9H10O5 . It has an average mass of 198.173 Da and a monoisotopic mass of 198.052826 Da . It is a white to off-white powder or crystals .


Molecular Structure Analysis

The InChI code for 2-Hydroxy-3,4-dimethoxybenzoic acid is 1S/C9H10O5/c1-13-6-4-3-5 (9 (11)12)7 (10)8 (6)14-2/h3-4,10H,1-2H3, (H,11,12) . This indicates the presence of 9 carbon atoms, 10 hydrogen atoms, and 5 oxygen atoms in the molecule .


Physical And Chemical Properties Analysis

The compound has a density of 1.3±0.1 g/cm3, a boiling point of 334.2±42.0 °C at 760 mmHg, and a flash point of 134.0±21.4 °C . It has a molar refractivity of 48.4±0.3 cm3, and a molar volume of 148.4±3.0 cm3 . The compound has 5 H bond acceptors, 2 H bond donors, and 3 freely rotating bonds .

Scientific Research Applications

Crystallography and Polymorphism

  • 2,6-Dimethoxybenzoic acid, a related compound to 2-Hydroxy-3,4-dimethoxybenzoic acid, has been studied as a model substance in crystallography. Researchers have explored controlling the polymorphic outcomes of crystallization, which is significant in pharmaceuticals and material sciences. This study highlights the potential of such compounds in controlling crystal forms and stability (Semjonova & Be̅rziņš, 2022).

Electrochemical Analysis

  • The electrochemical properties of benzoic acid derivatives, including those similar to 2-Hydroxy-3,4-dimethoxybenzoic acid, have been investigated. Such studies are important for understanding the behavior of these compounds in various chemical and biological systems (Wang et al., 2009).

Antioxidant Research

  • Research has been conducted on the antioxidant capacities of phenolic derivatives, including compounds related to 2-Hydroxy-3,4-dimethoxybenzoic acid. These studies are crucial for applications in health, food, and cosmetic industries due to the role of antioxidants in preventing oxidative stress (Kucukoglu & Nadaroğlu, 2014).

Biotransformation Studies

  • Biotransformation studies involving compounds like 3,4-dimethoxybenzoic acid, a close analogue of 2-Hydroxy-3,4-dimethoxybenzoic acid, have been carried out. These studies provide insights into how these compounds are metabolized and transformed in biological systems, which is vital for pharmaceutical and environmental applications (Kiep et al., 2014).

Pharmaceutical Synthesis

  • Research into the synthesis of various benzoic acid derivatives, including those structurally similar to 2-Hydroxy-3,4-dimethoxybenzoic acid, is significant for the development of new pharmaceuticals and bioactive compounds (Qadeer et al., 2007).

Biochemical Applications

  • Studies on the demethylation and demethenylation of para-substituted benzoic acid derivatives, like 2-Hydroxy-3,4-dimethoxybenzoic acid, have implications in biochemical research, particularly in understanding enzyme-catalyzed reactions and potential applications in biocatalysis (Coleman et al., 2015).

Environmental Photochemistry

  • The photochemical behavior of compounds related to 2-Hydroxy-3,4-dimethoxybenzoic acid has been studied, which is significant for understanding their environmental impact and behavior under different pH conditions (Dallin et al., 2009).

Safety And Hazards

The compound is considered hazardous and should be handled with care. It has been assigned the GHS07 pictogram, and the hazard statements H302, H315, H319, H335 . These indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Relevant Papers The compound has been mentioned in a paper discussing the synthesis, characterization, antioxidant, and antibacterial activities of new 2,3-dimethoxy and 3-acetoxy-2-methyl benzamides . The paper provides valuable insights into the potential applications of the compound in the synthesis of novel benzamide compounds .

properties

IUPAC Name

2-hydroxy-3,4-dimethoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O5/c1-13-6-4-3-5(9(11)12)7(10)8(6)14-2/h3-4,10H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJFQIVAOBBTJCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C(=O)O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50205088
Record name 3,4-Dimethoxysalicylic acid
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Molecular Weight

198.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-3,4-dimethoxybenzoic acid

CAS RN

5653-46-3
Record name 2-Hydroxy-3,4-dimethoxybenzoic acid
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Record name 3,4-Dimethoxysalicylic acid
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Record name 5653-46-3
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Record name 3,4-Dimethoxysalicylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
48
Citations
FE King, W Bottomley - Journal of the Chemical Society (Resumed), 1954 - pubs.rsc.org
… Hydrolysis of the ester with 2~-sodium hydroxide gave 2-hydroxy3 : 4-dimethoxybenzoic acid, mp and mixed mp 170-171". Oxidation of Tetramethylmelacacidin with Periodic Acid.-The …
Number of citations: 47 pubs.rsc.org
M Michael, DE White, MC Woods - Journal of the Chemical Society …, 1952 - pubs.rsc.org
… The same acid was obtained in slightly better yield (90%) from a similar methylation of 5-allyl-2-hydroxy-3 : 4-dimethoxybenzoic acid. 2 : 3 : 4-Trirnethoxy-5-propenyZbenzoic Acid.-5-…
Number of citations: 2 pubs.rsc.org
W Baker, RI Savage - Journal of the Chemical Society (Resumed), 1938 - pubs.rsc.org
… Oxidation of 2-hydroxy-3 : 4-dimethoxybenzoic acid (IV) with alkaline persulphate gave 2 : 5-dihydroxy-3 : 4-dimethoxybenzoic acid (111). This acid loses carbon dioxide smoothly at 200…
Number of citations: 14 pubs.rsc.org
JH Bouwer, D.*, Brink, CvdM**, Engelbrecht … - South African Journal …, 1968 - journals.co.za
A new pterocarpan, 4-methoxypterocarpin, has been isolated from Neorautanenia fictfolia and its structure proved by degradation and total synthesis. Two new isoflavanoids have …
Number of citations: 0 journals.co.za
VK Ahluwalia - 2013 - books.google.com
The intermediates described in this book include different types of phenols, aldehydes, carboxylic acids and ketones (acetophenones, w-substituted acetophenones, propiophenones, …
Number of citations: 58 books.google.com
TA Geissman, W Mojé - Journal of the American Chemical Society, 1951 - ACS Publications
The characterization of the product as II was accomplished by means of its characteristic color reactions, its crystalline triacetate and a comparison of itsultraviolet absorption spectrum …
Number of citations: 43 pubs.acs.org
EE Çelik, JMA Rubio, ML Andersen, V Gökmen - Food chemistry, 2019 - Elsevier
The interactions between dietary fiber (DF)-bound antioxidants and free antioxidants, with different substitution patterns of –OH and –OCH 3 groups on their aromatic rings has been …
Number of citations: 13 www.sciencedirect.com
SM Sethna - Chemical Reviews, 1951 - ACS Publications
In 1893 Elbs (15) reported the oxidation of o-nitrophenol to nitroquinol by the action of ammonium persulfate in the presence of alkali. Later, potassium persulfate was substituted for …
Number of citations: 83 pubs.acs.org
EE Çelik, JMA Rubio, ML Andersen… - Food Research …, 2018 - Elsevier
The interactions of coffee and bread crust melanoidins with hydroxycinnamic and hydroxybenzoic acids (HCA/HBA) containing different numbers of –OH and –OCH₃ groups localized …
Number of citations: 9 www.sciencedirect.com
G Brahmachari, SK Jash, A Gangopadhyay, S Sarkar… - 2008 - nopr.niscpr.res.in
Two flavonoids, 5,6-dihydroxy-7,8,4'-trimethoxy flavone 1 and 5,2'-dihydroxy-8,3',4'-trimethoxyflavone 2 together with three known compounds, 5-hydroxy-7,2'-dimethoxyflavone 3, 5,2'-…
Number of citations: 14 nopr.niscpr.res.in

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